Z-3-(2-Naphthyl)-L-Alanin-Chlormethylketon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-3-(2-Naphthyl)-L-alanine chloromethylketone (Z3NALCMK) is a novel, halogenated ketone molecule that has been studied for its potential applications in the synthesis of other organic compounds. It has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to drug development. Z3NALCMK has the ability to act as a catalyst in the synthesis of other organic compounds, as well as having a number of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Heterocyclisierung zu einem Pyrazolsystem

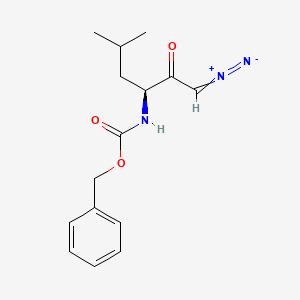

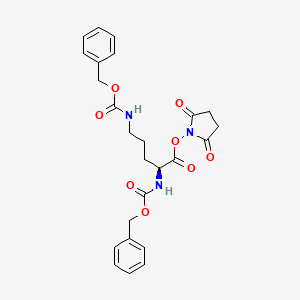

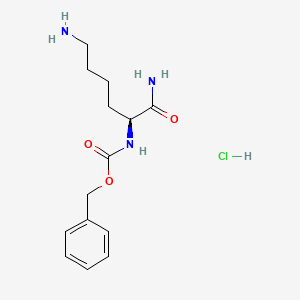

Die Verbindung kann mit Semicarbazidhydrochlorid und Thiosemicarbazid reagieren, um entsprechende Semicarbazon und Thiosemicarbazon zu bilden. Diese Produkte unterliegen einer Heterocyclisierung zu einem Pyrazolsystem mit Eliminierung von Amid-Molekülen und mit Migration des Naphthyl-Fragments in die Position 4 des Pyrazolrings {svg_1}.

Synthese von Naphthyl-substituiertem Thiophen

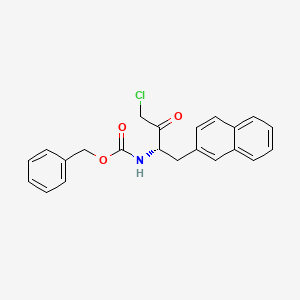

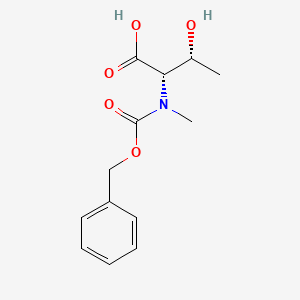

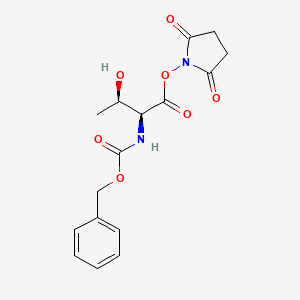

Die Verbindung kann zur Synthese von 2-(2-Naphthyl)thiophen verwendet werden. Dies wird durch Kondensation von 3-Chlor-3-(2-Naphthyl)prop-2-enal mit Sulfanylessigsäure erreicht {svg_2}.

Synthese von Naphthyl-substituierten Chinolinen

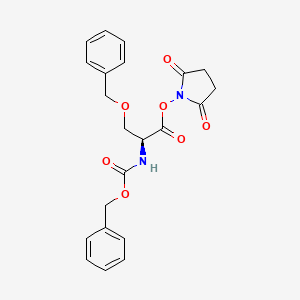

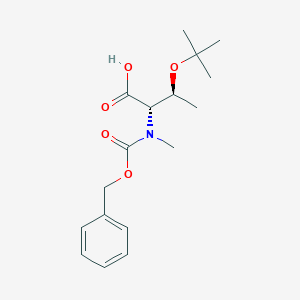

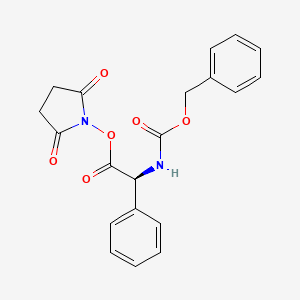

Für die Synthese von 2-(2-Naphthyl)- und 2-(2-Naphthyl)-6-Nitrochinolinen aus 3-Chlor-3-(2-Naphthyl)prop-2-enal wurde ein modifiziertes Verfahren vorgeschlagen {svg_3}.

Reaktion mit aromatischen Aminen

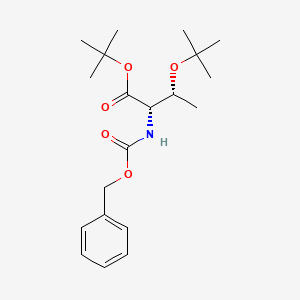

Durch Reaktion von Z-3-(2-Naphthyl)-3-Chlor-2-propenal und aromatischen Aminen wurden 1-(2-Naphthyl)-3-Iminoaryl-1-propenylarylamine hergestellt, die beim Erhitzen in Eisessig die entsprechenden 2-(2-Naphthyl)chinoline lieferten {svg_4}.

Wirkmechanismus

The exact mechanism of action of z-3-(2-Naphthyl)-L-alanine chloromethylketone is not yet fully understood. However, it is believed that it acts as a catalyst in the synthesis of other organic compounds, as well as having a number of biochemical and physiological effects. It is believed to interact with certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of z-3-(2-Naphthyl)-L-alanine chloromethylketone are not yet fully understood. However, it has been found to have a number of effects on the human body. It has been shown to increase the activity of certain enzymes, which can lead to an increase in metabolic rate. Additionally, it has been found to have anti-inflammatory properties, which may be beneficial in treating certain conditions. Finally, it has been found to have an effect on the central nervous system, which may be beneficial in treating certain neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The use of z-3-(2-Naphthyl)-L-alanine chloromethylketone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, making it a convenient choice for laboratory experiments. Additionally, it is relatively stable, making it suitable for long-term storage. However, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.

Zukünftige Richtungen

The potential applications of z-3-(2-Naphthyl)-L-alanine chloromethylketone are vast, and there are a number of potential future directions for research. One potential direction is to further explore its potential use in drug development, as it has the ability to act as a catalyst in the synthesis of other organic compounds. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential use in treating certain conditions. Finally, further research could be done to explore its potential use as a catalyst in other organic synthesis processes.

Synthesemethoden

Z-3-(2-Naphthyl)-L-alanine chloromethylketone is synthesized through a three-step process. The first step involves the reaction of 2-naphthylalanine with bromoacetyl chloride, followed by the addition of chloromethylketone. This reaction forms a chloromethylketone derivative of 2-naphthylalanine, which is then reacted with sodium hydroxide to form z-3-(2-Naphthyl)-L-alanine chloromethylketone. This process is relatively straightforward and efficient, and can be carried out in a laboratory setting.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-4-chloro-1-naphthalen-2-yl-3-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3/c23-14-21(25)20(24-22(26)27-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-12,20H,13-15H2,(H,24,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGGQIBPEMUTCE-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-1-Isopropyl-3-diazoacetonyl]carbamic acid benzyl ester](/img/structure/B612858.png)

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)